molecular formula C3H3F5O B14669317 Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- CAS No. 37031-31-5

Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)-

Cat. No.: B14669317
CAS No.: 37031-31-5
M. Wt: 150.05 g/mol
InChI Key: YLLYZRFNJHNIGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- typically involves the reaction of chloromethyl compounds with fluorinating agents. One common method includes the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . This reaction provides difluoromethylated alcohols, which can be further processed to obtain the desired fluorinated ether.

Industrial Production Methods

Industrial production of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and controlled reaction conditions is crucial to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, carbonyl compounds, and substituted ethers. These products retain the unique properties imparted by the fluorine atoms, making them valuable in various applications.

Scientific Research Applications

Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- is unique due to the presence of both tetrafluoro and fluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.

Properties

CAS No.

37031-31-5

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-1-(fluoromethoxy)ethane

InChI

InChI=1S/C3H3F5O/c4-1-9-3(7,8)2(5)6/h2H,1H2

InChI Key

YLLYZRFNJHNIGY-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(F)F)(F)F)F

Origin of Product

United States

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